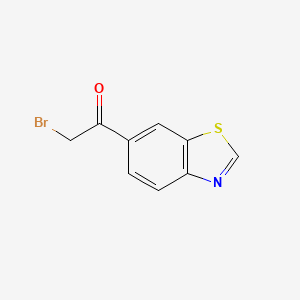![molecular formula C14H18BNO2S B13983152 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B13983152.png)
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole: is an organic compound with the molecular formula C14H18BNO2S. This compound is part of the boronic acid derivatives, which are widely used in organic synthesis, medicinal chemistry, and materials science due to their unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Borylation Reaction: One common method to synthesize 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole involves the borylation of 2-Methylbenzo[D]thiazole using bis(pinacolato)diboron in the presence of a palladium catalyst.
Hydroboration: Another method involves the hydroboration of alkenes or alkynes with pinacolborane, followed by cyclization to form the desired product.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The boronic ester group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzo[D]thiazole derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a catalyst in Suzuki-Miyaura cross-coupling reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic applications.
Medicine:
Drug Development: Investigated for potential use in drug development due to its ability to form stable complexes with biological molecules.
Industry:
Mécanisme D'action
The mechanism of action of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols, amines, and other nucleophiles, facilitating various chemical transformations. The compound’s reactivity is primarily due to the electron-deficient nature of the boron atom, which makes it an excellent electrophile .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of the benzo[D]thiazole moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various organic reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in similar applications but with different reactivity due to the isopropoxy group.
Uniqueness: 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole is unique due to its benzo[D]thiazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in specific synthetic and research applications .
Propriétés
Formule moléculaire |
C14H18BNO2S |
|---|---|
Poids moléculaire |
275.2 g/mol |
Nom IUPAC |
2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H18BNO2S/c1-9-16-11-8-6-7-10(12(11)19-9)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 |
Clé InChI |
VJUDYKXUJBQZNK-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=C(S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


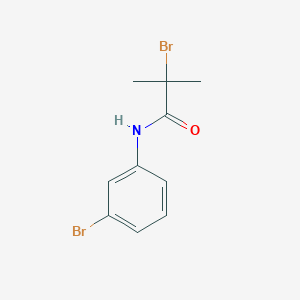

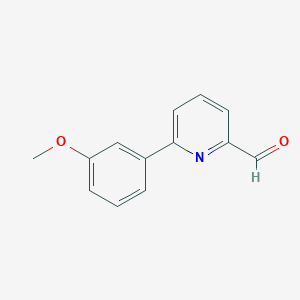

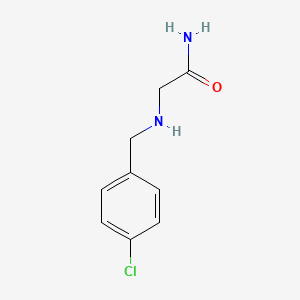
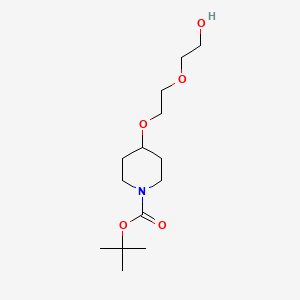

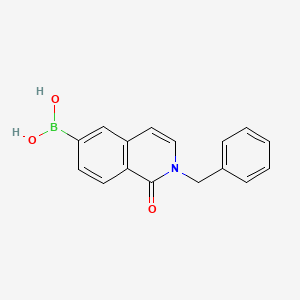
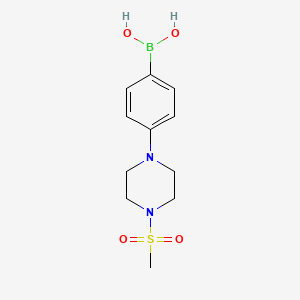
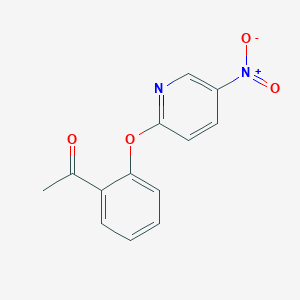
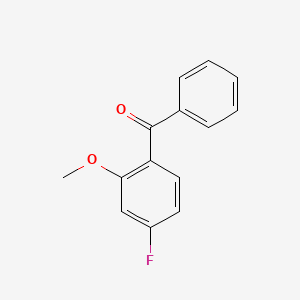
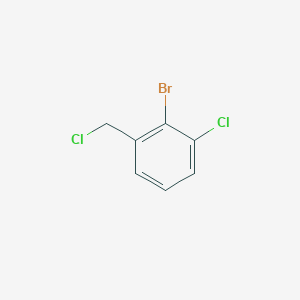
![[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid](/img/structure/B13983155.png)
